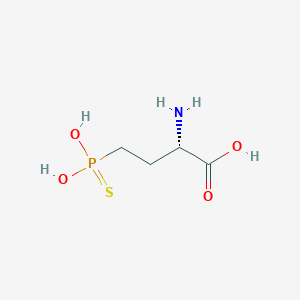
L-Thio-AP4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Thio-AP4 can be synthesized from protected vinylglycine. The synthesis involves several steps, including the protection of functional groups, formation of intermediates, and final deprotection to yield the desired compound . The reaction conditions typically involve the use of specific reagents and solvents to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process may involve scaling up the reactions, optimizing conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
L-Thio-AP4 undergoes various chemical reactions, including:
Oxidation: The thiophosphonate group can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The amino and carboxylic acid groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
L-Thio-AP4 has several scientific research applications, including:
Mechanism of Action
L-Thio-AP4 exerts its effects by acting as an agonist for group III metabotropic glutamate receptors (mGluR4, mGluR6, mGluR7, and mGluR8). These receptors are involved in modulating neurotransmitter release and synaptic plasticity . The compound binds to the receptor sites, stabilizing their active conformation and enhancing their activity. This interaction leads to various downstream effects, including the modulation of synaptic transmission and potential neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
L-AP4 (L-2-amino-4-phosphonobutyric acid): A similar compound that also acts as an agonist for group III metabotropic glutamate receptors.
DMPT (L-2-amino-4-(hydroxy)phosphinylbutyric acid): Another related compound with similar receptor activity but lower potency compared to L-Thio-AP4.
Uniqueness of this compound
This compound is unique due to its higher potency as an agonist for group III metabotropic glutamate receptors compared to similar compounds like L-AP4 and DMPT . This increased potency is attributed to its stronger second acidity, which enhances its binding affinity to the receptor sites .
Properties
Molecular Formula |
C4H10NO4PS |
|---|---|
Molecular Weight |
199.17 g/mol |
IUPAC Name |
(2S)-2-amino-4-dihydroxyphosphinothioylbutanoic acid |
InChI |
InChI=1S/C4H10NO4PS/c5-3(4(6)7)1-2-10(8,9)11/h3H,1-2,5H2,(H,6,7)(H2,8,9,11)/t3-/m0/s1 |
InChI Key |
SBYYVZHQFAJJDQ-VKHMYHEASA-N |
Isomeric SMILES |
C(CP(=S)(O)O)[C@@H](C(=O)O)N |
Canonical SMILES |
C(CP(=S)(O)O)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


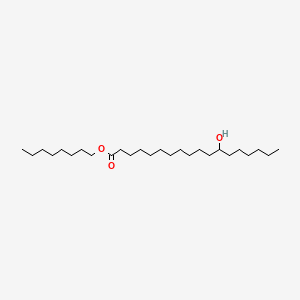
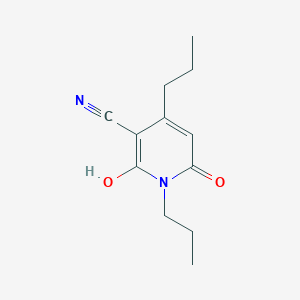
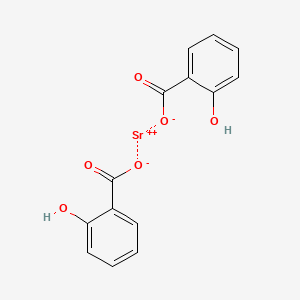

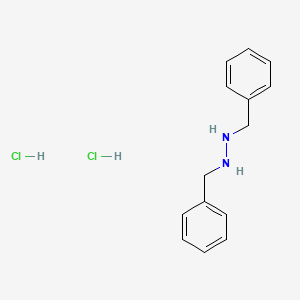
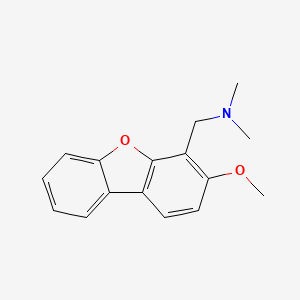
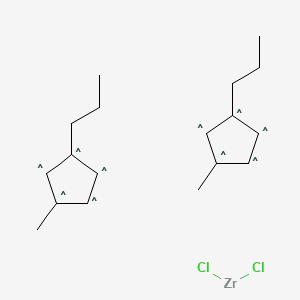

![[5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate;azane](/img/structure/B13827973.png)
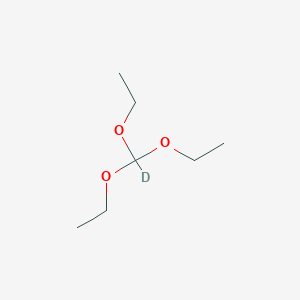
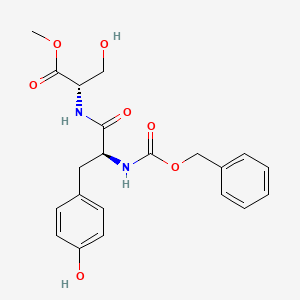
![(Z,5S,8R,9S,10S,13R,14S)-N-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-imine](/img/structure/B13827989.png)
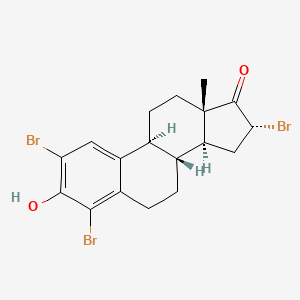
![2,2,4-trimethyl-5-[(2,2,4-trimethyl-1H-quinolin-5-yl)methyl]-1H-quinoline](/img/structure/B13828001.png)
